Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives in the presence of a catalyst. For instance, the hydrogenation of 1-methyl-1-phenyl-naphthalene can be carried out using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be further reduced to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a partially hydrogenated naphthalene ring but without the methyl and phenyl substitutions.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the phenyl group.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-1-methyl-1-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
52376-43-9 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
4-methyl-4-phenyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H18/c1-17(15-10-3-2-4-11-15)13-7-9-14-8-5-6-12-16(14)17/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI Key |
WBXSMOJDZMAUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.